3,5,9-Trihydroxyergosta-7,22-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,9-Trihydroxyergosta-7,22-dien-6-one is a compound that can be isolated from the Flammulina velutipes fruiting body . It is also known as an ergostanoid .
Molecular Structure Analysis
This compound is an ergostanoid, which means it is derived from ergosta-7,22-diene and substituted by hydroxy groups at positions 3, 5, and 9, and an oxo group at position 6 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 444.65 . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
Anticancer Activity: A study found that compounds similar to 3,5,9-Trihydroxyergosta-7,22-dien-6-one isolated from Ganoderma sinense spores exhibited cytotoxicity and migration inhibition on human non-small-lung cancer A549 cells (Lian et al., 2019).
Antimicrobial Properties: Research on Colletotrichum sp., an endophytic fungus in Artemisia annua, revealed that sterols including this compound derivatives exhibited antibacterial and antifungal activities (Lu et al., 2000).
Cytotoxic Effects: A study on the Mangrove fungus Aspergillus awamori revealed new compounds including derivatives of this compound with cytotoxic activities against B16 and SMMC-7721 cell lines (Gao et al., 2007).
Nitric Oxide Production Inhibition: Compounds from the king trumpet mushroom (Pleurotus eryngii) were evaluated for their inhibitory effects on macrophage activation using a nitric oxide production inhibition assay, highlighting the potential anti-inflammatory properties of ergostane-type steroids including this compound derivatives (Kikuchi et al., 2016).
Ergosterol Biosynthesis: Research has explored the mechanism of the elaboration of ring B in ergosterol biosynthesis, including compounds related to this compound (Akhtar & Parvez, 1968).
Antinociceptive Properties: Compounds isolated from Auricularia polytricha, including cerevisterol (3β,5α,6β-trihydroxyergosta-7,22-diene), exhibited antinociceptive components using the acetic acid-induced writhing method (Koyama et al., 2002).
Mechanism of Action
Target of Action
It has been observed to exert a significant increase in neurite-bearing cells in the presence of ngf (20 ng/ml) . Neurite-bearing cells are crucial for the development and function of the nervous system.
Mode of Action
Its observed effect on neurite-bearing cells suggests that it may interact with cellular targets involved in neurite outgrowth .
Biochemical Pathways
Given its observed effects on neurite-bearing cells, it may influence pathways related to neuronal growth and development .
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability and distribution within the body.
Result of Action
3,5,9-Trihydroxyergosta-7,22-dien-6-one has been observed to increase the number of neurite-bearing cells in the presence of NGF (20 ng/mL) . This suggests that it may have a role in promoting neuronal growth and development.
Action Environment
As a natural compound isolated from flammulina velutipes (a type of mushroom) , its production and availability may be influenced by environmental conditions affecting the growth of this organism.
Properties
IUPAC Name |
(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,25+,26+,27?,28?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUERPVMWCQXYEU-JRWAAHMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3(C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.